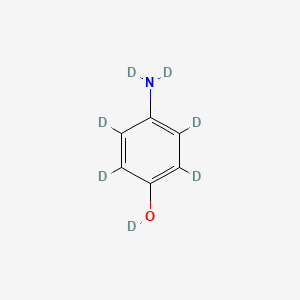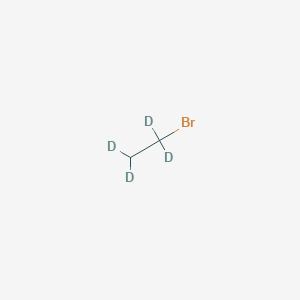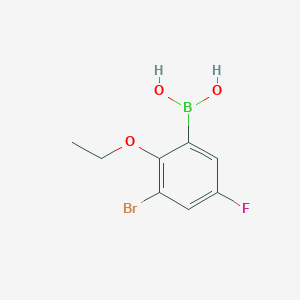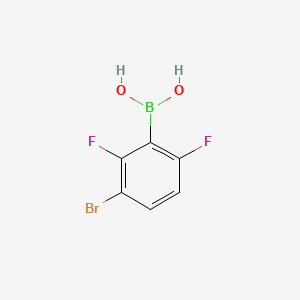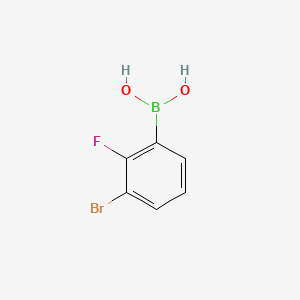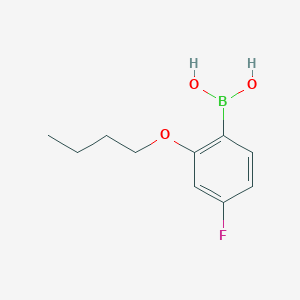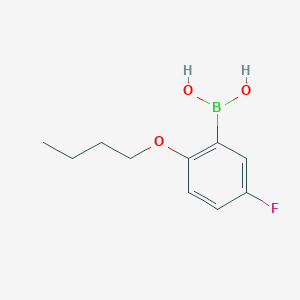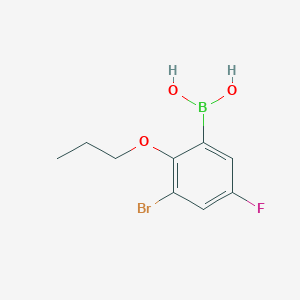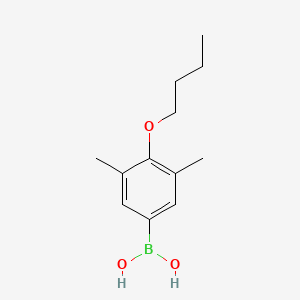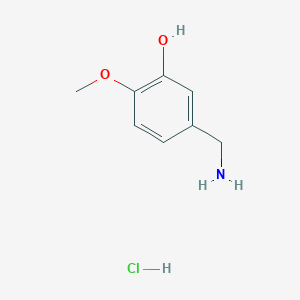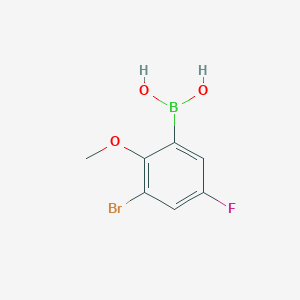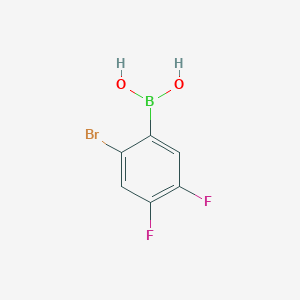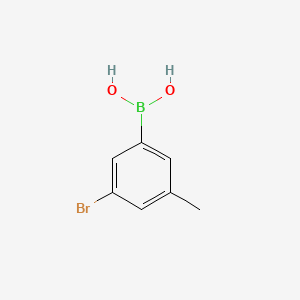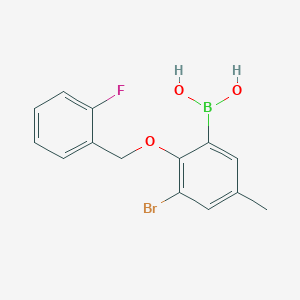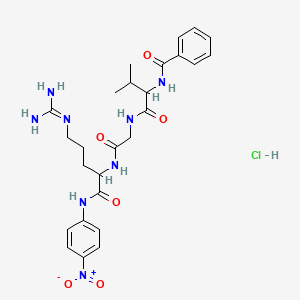
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride
Vue d'ensemble
Description
“N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride” is a chromogenic substrate for proteolytic enzymes such as trypsin and amidase . The hydrolysis of this compound at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .
Molecular Structure Analysis
The empirical formula of “N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride” is C26H34N8O6 · HCl . Its molecular weight is 591.06 .
Chemical Reactions Analysis
“N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride” is a substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . The hydrolysis of this compound at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride” are as follows: It has a molecular weight of 591.059 . Its boiling point is 988.9ºC at 760 mmHg . The flash point is 551.8ºC . Unfortunately, the density and melting point are not available .
Applications De Recherche Scientifique
“N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride” is a protease substrate . Protease substrates are compounds that are used in research to measure the activity of protease enzymes. These enzymes are responsible for breaking down proteins into their constituent amino acids, a process that is essential for many biological functions.
In a study published in the journal “Molecules”, this compound was used to evaluate the substrate profile of plasma proteases . The researchers used two nano-LC-ESI-MS/MS methods: Multiplex substrate profiling by mass spectrometry (MSP-MS) and shotgun peptidomics. MSP-MS quantifies plasma protease activity in vitro using a global and unbiased library of synthetic peptide reporter substrates, and shotgun peptidomics quantifies protein degradation products that have been generated in vivo by proteases .
The study found that these assays provide a significant advantage over traditional approaches, such as fluorogenic peptide reporter substrates, because they can detect active plasma proteases in a global and unbiased manner .
-
Trypsin-like Enzyme Activity Assay
-
Thrombin and Batroxobin Activity Assay
-
Fibrinolytic Enzyme Activity Assay
-
Chymotrypsin and Trypsin Activity Assay
-
Serine Protease and Fibrinogenolytic Assays
-
Trypsin-like Enzyme Activity Assay in Hyphae
-
Thrombin and Batroxobin Activity Assay
-
Fibrinolytic Enzyme Activity Assay
-
Chymotrypsin and Trypsin Activity Assay
-
Serine Protease and Fibrinogenolytic Assays
Safety And Hazards
Propriétés
IUPAC Name |
N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O6.ClH/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHRHUKHWCVSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585087 | |
| Record name | N-Benzoylvalylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride | |
CAS RN |
64815-80-1 | |
| Record name | N-Benzoylvalylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



